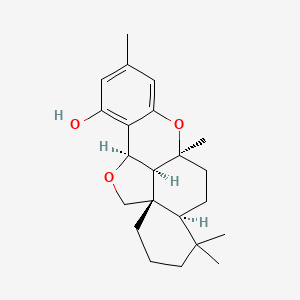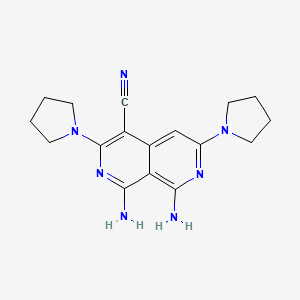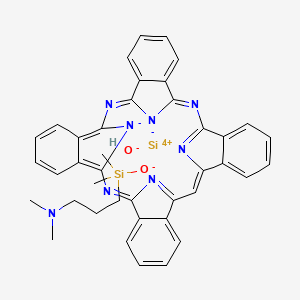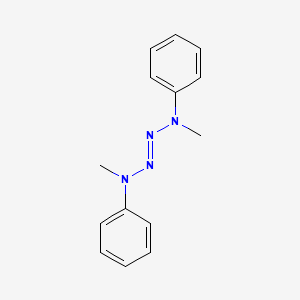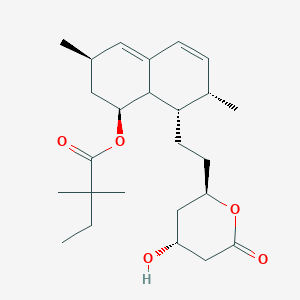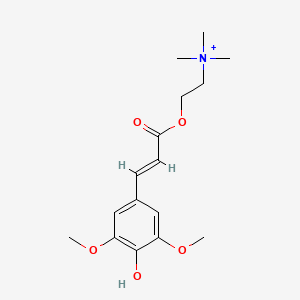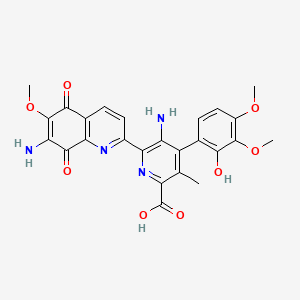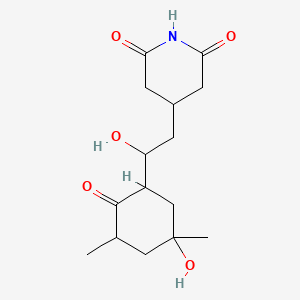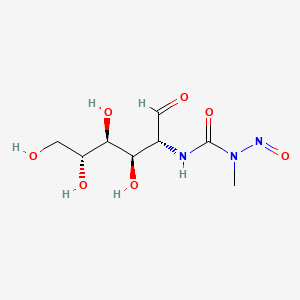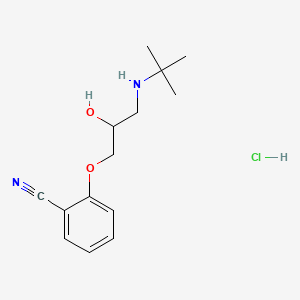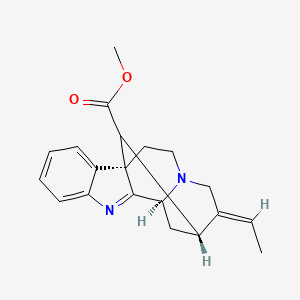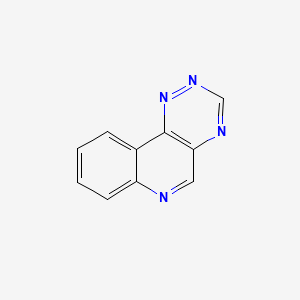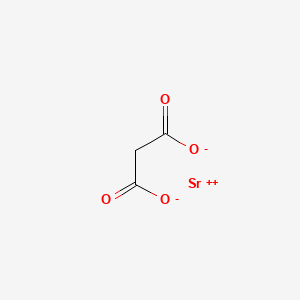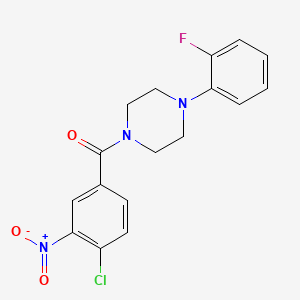
SMI-481
Vue d'ensemble
Description
Phosphatidylinositol (PtdIns) transfer proteins (PITPs) mediate the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes including cell division. SMI-481 is an inhibitor of the yeast PITP Sec14, blocking both Sec14-mediated transfer of [3H]-PtdIns in vitro and growth (IC50s = 0.21 and 2.87 µM, respectively). Suppression of Sec14 expression leads to proportional reduction in this compound inhibition, suggesting that this compound acts specifically through Sec14.1 Moreover, this compound does not affect [3H]-PtdIns transfer mediated by other yeast PITPs.
The first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs)
This compound is a yeast phosphatidylinositol transfer proteins (PITP) Sec14 inhibitor.
SMI481 is the first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs).
Applications De Recherche Scientifique
Inhibition de Sec14
SMI-481 est un inhibiteur de la PITP Sec14 de la levure . Il bloque à la fois le transfert de [3H]-PtdIns médié par Sec14 in vitro et la croissance . La suppression de l'expression de Sec14 conduit à une réduction proportionnelle de l'inhibition par this compound, ce qui suggère que this compound agit spécifiquement par l'intermédiaire de Sec14 .
Recherche en biologie cellulaire
This compound est utilisé dans la recherche en biologie cellulaire, en particulier dans l'étude de la signalisation cellulaire . Il joue un rôle dans la mobilisation du calcium et la biochimie des lipides .
Étude des glycérophospholipides
This compound est utilisé dans l'étude des glycérophospholipides . Il aide à comprendre l'échange de PtdIns et de phosphatidylcholine entre les membranes, une étape nécessaire à un large éventail de processus cellulaires, y compris la division cellulaire .
Imagerie microvasculaire de haute qualité (SMI)
Bien que non directement lié au composé this compound, le terme SMI est également utilisé dans le contexte de l'imagerie microvasculaire de haute qualité, une technique d'imagerie par ultrasons . Cette technique vise à visualiser le flux sanguin dans les vaisseaux sanguins de faible vitesse et de petit diamètre .
Mécanisme D'action
Target of Action
SMI-481 is an inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14 . Sec14 is a key regulator of phosphoinositide signaling, which plays a crucial role in various cellular processes, including cell division .
Mode of Action
This compound blocks both Sec14-mediated transfer of phosphatidylinositol (PtdIns) in vitro and growth . The suppression of Sec14 expression leads to a proportional reduction in this compound inhibition, suggesting that this compound acts specifically through Sec14 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinositide signaling pathway. By inhibiting Sec14, this compound interferes with the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes . This suggests that this compound exhibits exquisite pathway selectivity in inhibiting phosphoinositide signaling in cells .
Pharmacokinetics
The solubility of this compound in various solvents has been reported, which can influence its bioavailability . For instance, it is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and ethanol (0.3 mg/ml) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Sec14-mediated PtdIns transfer and growth . This inhibition can impact various cellular processes, including cell division .
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O3/c18-13-6-5-12(11-16(13)22(24)25)17(23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPJXCGEFJDMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432020-20-7 | |
| Record name | 432020-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


